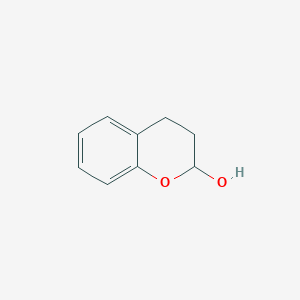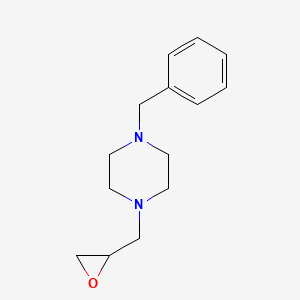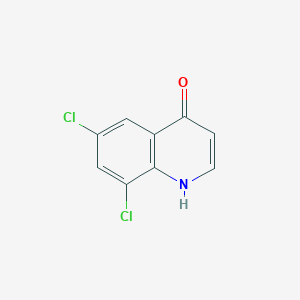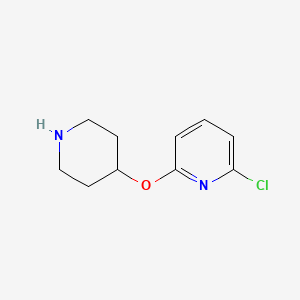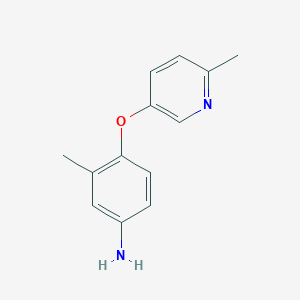
3-甲基-4-((6-甲基吡啶-3-基)氧基)苯胺
概述
描述
3-Methyl-4-((6-methylpyridin-3-yl)oxy)aniline, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a heterocyclic compound that contains a pyridine ring and an aniline group, making it a versatile compound for use in different chemical reactions.
科学研究应用
电致发光和光物理学
Vezzu等人(2010年)的研究专注于设计、合成、结构和各种铂配合物的光物理性质,包括涉及3-甲基-4-((6-甲基吡啶-3-基)氧基)苯胺衍生物的配合物。这些配合物在蓝至红光谱区域表现出显著的发射,并被用于有机发光二极管(OLED)器件,展示出高效率和长发射寿命(Vezzu et al., 2010)。
杂环化合物的合成
Shi等人(2008年)描述了一种高效、绿色的杂环化合物合成方法,特别是3,3′-苯基亚甲基双(4-羟基-6-甲基吡啶-2(1H)-酮)衍生物。这种合成涉及使用6-甲基吡啶衍生物的多组分反应,突显了这些化合物在创建复杂分子结构方面的多功能性(Shi等人,2008年)。
光异构化和光解离研究
Tseng等人(2004年)研究了苯胺和4-甲基吡啶的光异构化和光解离,这两者在结构上类似于3-甲基-4-((6-甲基吡啶-3-基)氧基)苯胺。这项研究为这些化合物在光子激发下的行为提供了见解,有助于更好地理解它们的光化学性质(Tseng et al., 2004)。
抗氧化活性
Padma和Gadea(2020年)合成了一系列N-([1, 3, 4-噁二唑烷[6, 5-b]取代吲哚-2-基甲基)苯胺,并评估了它们的抗氧化活性。这项研究突显了3-甲基-4-((6-甲基吡啶-3-基)氧基)苯胺衍生物在抗氧化研究中的潜力(Padma & Gadea, 2020)。
属性
IUPAC Name |
3-methyl-4-(6-methylpyridin-3-yl)oxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(14)4-6-13(9)16-12-5-3-10(2)15-8-12/h3-8H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMQBBQKWXOOJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465433 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537705-06-9 | |
| Record name | 3-Methyl-4-[(6-methylpyridin-3-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

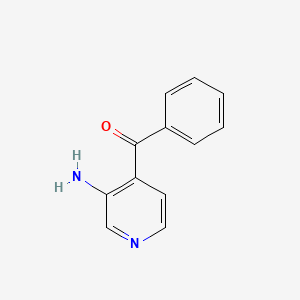
![6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1610247.png)
![5-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B1610248.png)
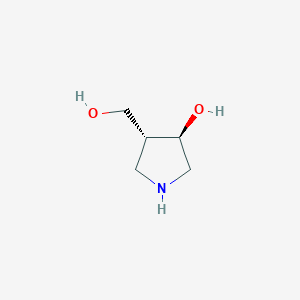

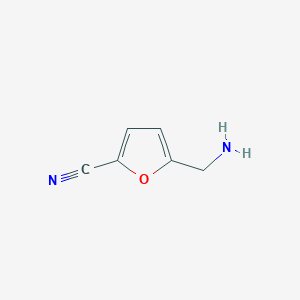
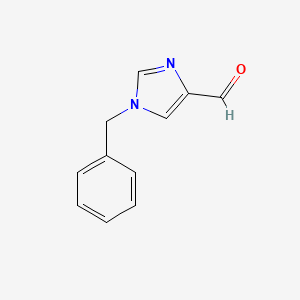
![4'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1610257.png)


